

Application Note: Determination of Carfentrazone-ethyl Residues by Gas Chromatography

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Compound of Interest

Compound Name: Carfentrazone-ethyl

Cat. No.: B033137

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Abstract

This application note provides a detailed protocol for the determination of **Carfentrazone-ethyl** residues in environmental and agricultural samples using gas chromatography (GC). The described methodology, adapted from established environmental chemistry methods, is suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol includes comprehensive steps for sample preparation, including extraction, cleanup, and derivatization, followed by analysis using GC coupled with a mass selective detector (GC/MSD) or an electron capture detector (GC/ECD). Method validation parameters, including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates, are also presented.

Introduction

Carfentrazone-ethyl is a widely used herbicide for the control of broadleaf weeds in various crops.^{[1][2]} Its application can lead to the presence of residues in soil, water, and agricultural products, necessitating sensitive and reliable analytical methods for monitoring and risk assessment.^{[3][4][5]} Gas chromatography is a robust and widely adopted technique for the analysis of pesticide residues. This application note details a GC-based method for the quantitative determination of **Carfentrazone-ethyl** and its metabolites. The protocol is designed to provide accurate and reproducible results for the analysis of complex matrices.

Experimental Protocols

Materials and Reagents

- Solvents: Acetone, Acetonitrile, Hexane, Methylene Chloride, Ethyl Acetate, Petroleum Ether (pesticide residue grade)
- Reagents: Anhydrous Sodium Sulfate, Pyridine, Acetic Anhydride, Diazomethane solution (or precursor like Diazald®), Sulfuric Acid, Potassium Hydroxide
- Solid Phase Extraction (SPE) Cartridges: C18 or Silica gel cartridges
- Standards: Certified reference standards of **Carfentrazone-ethyl** and its metabolites
- Sample Matrices: Soil, Wheat, Spinach, Water

Equipment

- Gas Chromatograph with Mass Selective Detector (GC/MSD) or Electron Capture Detector (GC/ECD)
- GC Column: HP-5 (5% phenyl methyl silicone) or equivalent
- Rotary evaporator
- Nitrogen evaporator
- Solid Phase Extraction manifold
- Vortex mixer
- Centrifuge
- Standard laboratory glassware

Sample Preparation

1. Extraction

- For Soil and Wheat:

- Weigh a representative homogenized sample (e.g., 10-20 g) into a flask.
- Add an extraction solvent mixture, such as acetone-water (80:20, v/v) or acetonitrile/water. [6][7]
- Reflux or mechanically shake the mixture for a specified period (e.g., 1-2 hours) to ensure efficient extraction.
- Filter the extract and collect the supernatant.
- For Spinach (QuEChERS method):
 - Homogenize 10 g of fresh spinach.
 - Add 10 mL of acetonitrile with 1% acetic acid.
 - Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).
 - Shake vigorously and centrifuge.[8][9]
 - Collect the acetonitrile (upper) layer.[8]

2. Liquid-Liquid Partitioning

- Transfer the aqueous extract to a separatory funnel.
- Partition the analytes into an organic solvent like petroleum ether or methylene chloride.[7]
- Collect the organic phase and dry it over anhydrous sodium sulfate.

3. Cleanup

- Solid Phase Extraction (SPE):
 - Concentrate the organic extract and redissolve it in an appropriate solvent for SPE loading.
 - Condition a C18 or silica gel SPE cartridge with the appropriate solvents.[6][10]

- Load the sample onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the target analytes with a suitable solvent or solvent mixture (e.g., hexane:ethyl acetate).[10]
- Dispersive SPE (for QuEChERS):
 - Transfer an aliquot of the acetonitrile extract to a tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO4.
 - Vortex and centrifuge.
 - The resulting supernatant is ready for analysis.

4. Derivatization (for acidic metabolites)

- For the analysis of acidic metabolites of **Carfentrazone-ethyl**, a derivatization step is necessary to improve their volatility for GC analysis.[6][10]
- Concentrate the cleaned extract.
- Add a derivatizing agent such as a diazomethane solution or a mixture of pyridine and acetic anhydride.[6][10]
- Heat the mixture if required (e.g., 50°C for 30 minutes with pyridine/acetic anhydride).[6]
- After the reaction, the sample is concentrated and reconstituted in a suitable solvent for GC injection.

GC Analysis

- Injector Temperature: 250°C
- Column: HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
- Oven Temperature Program:

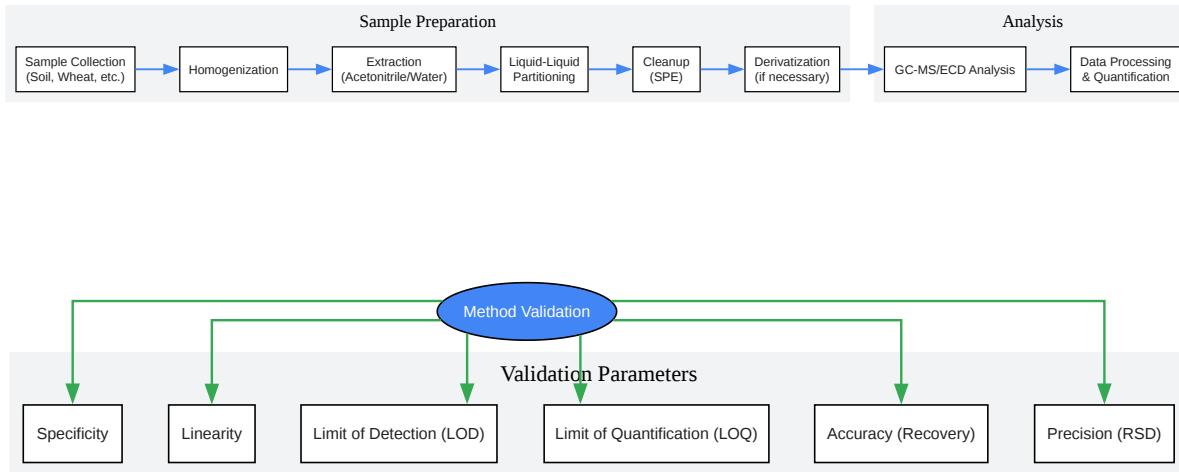
- Initial temperature: 150°C (hold for 1 min)
- Ramp 1: 25°C/min to 250°C
- Ramp 2: 5°C/min to 260°C (hold for 4 min)
- Ramp 3: 30°C/min to 295°C (hold for 2.75 min)[10]
- Detector:
 - MSD: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
 - ECD: Suitable for detecting the halogenated **Carfentrazone-ethyl** molecule.
- Injection Volume: 1-2 µL

Data Presentation

The performance of the GC method for **Carfentrazone-ethyl** residue analysis is summarized in the table below. The data is compiled from various studies and represents typical values achievable with the described protocols.

Parameter	Soil	Wheat	Water	Spinach	Reference
Limit of Detection (LOD)	1 ppb (µg/kg)	0.001 mg/kg	0.001 mg/kg	-	[3][6]
Limit of Quantification (LOQ)	5 ppb (µg/kg)	2 µg/kg	0.0025 mg/kg	-	[3][6][7]
Recovery (%)	89.6 - 97.5	86.3 - 91.3	85.8 - 99.5	-	[3][7]
Relative Standard Deviation (RSD) (%)	4.4 - 8.7	< 5.0	4.4 - 9.6	-	[3][7]

Visualizations



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